2,4,6-trimethyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide
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Overview
Description
2,4,6-trimethyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide, also known as TPPB, is a small molecule that has been extensively studied for its potential therapeutic applications. TPPB is a potent and selective antagonist of the sigma-1 receptor, which is a protein that is involved in various physiological and pathological processes.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of benzamide derivatives, including compounds similar to 2,4,6-trimethyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide, involves various chemical reactions that yield a series of compounds with potential pharmacological activities. For instance, the synthesis of benzamides and their analogs has been demonstrated through reactions that yield compounds with anticonvulsant, antimicrobial, and anticancer properties. These synthetic approaches provide a foundation for the development of novel therapeutic agents (Mussoi et al., 1996; Temiz-Arpaci et al., 2021).
Anticonvulsant and Antimicrobial Activities
Research on benzamide derivatives reveals their potential in treating various conditions. Some compounds within this class have shown significant anticonvulsant activities in preclinical models, suggesting their utility in managing seizure disorders. Additionally, certain benzamides have exhibited promising antimicrobial properties against various pathogens, indicating their potential in developing new antimicrobial agents (Ravinaik et al., 2021; Hebishy et al., 2020).
Anticancer Evaluation
The exploration of benzamide derivatives extends to anticancer research, where certain compounds have demonstrated activity against various cancer cell lines. This suggests the potential of these compounds in cancer therapy, highlighting the importance of further studies to explore their efficacy and mechanism of action in cancer treatment (Ravinaik et al., 2021).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives, have been reported to inhibit acetylcholinesterase (ache) . AChE is an enzyme that hydrolyzes acetylcholine, a neurotransmitter involved in learning and memory .
Mode of Action
This inhibition could lead to an increase in acetylcholine levels, enhancing cognitive functions .
Biochemical Pathways
The compound may affect the cholinergic pathway by inhibiting AChE, leading to an increase in acetylcholine levels . This could enhance cognitive functions, as acetylcholine is a key neurotransmitter involved in learning and memory .
Result of Action
Based on the potential inhibition of ache, it could lead to an increase in acetylcholine levels, potentially enhancing cognitive functions .
Biochemical Analysis
Biochemical Properties
The compound 2,4,6-trimethyl-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide has been found to interact with enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . The nature of these interactions is inhibitory, with the compound exhibiting moderate acetylcholinesterase inhibitory activities in vitro .
Cellular Effects
The effects of 2,4,6-trimethyl-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide on cells are primarily related to its inhibitory activity against AChE and BuChE . These enzymes play a crucial role in cholinergic neurotransmission, which is essential for many cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 2,4,6-trimethyl-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide involves binding interactions with AChE and BuChE, leading to their inhibition . This inhibition can result in changes in gene expression and cellular metabolism, particularly in the context of cholinergic neurotransmission .
properties
IUPAC Name |
2,4,6-trimethyl-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O/c1-18-16-19(2)22(20(3)17-18)23(27)24-10-7-11-25-12-14-26(15-13-25)21-8-5-4-6-9-21/h4-6,8-9,16-17H,7,10-15H2,1-3H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGOVMFGNZKEQHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)NCCCN2CCN(CC2)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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